tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C16H23N5O4 |
|---|---|
Molecular Weight |
349.38 g/mol |
IUPAC Name |
tert-butyl 4-[2-(pyrazine-2-carbonylamino)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23N5O4/c1-16(2,3)25-15(24)21-8-6-20(7-9-21)13(22)11-19-14(23)12-10-17-4-5-18-12/h4-5,10H,6-9,11H2,1-3H3,(H,19,23) |
InChI Key |
GIUSKRNDWUAIEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Coupling Approach
The most widely reported method involves sequential coupling of pyrazine-2-carboxylic acid to glycine, followed by conjugation to Boc-protected piperazine.
Activation of Pyrazine-2-carboxylic Acid
Pyrazine-2-carboxylic acid is activated using carbodiimide-based reagents. In Patent CN102206188B , a mixed anhydride method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in ethanol to generate 2-succinimidyloxycarbonylpyrazine (NHS ester) with 97% yield:
Alternative activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) are also effective, achieving >90% activation efficiency.
Glycine Coupling
The activated pyrazine derivative reacts with glycine under basic conditions. WO2014200786A1 demonstrates this step using triethylamine (TEA) in DCM, yielding N-(pyrazin-2-ylcarbonyl)glycine with 96% purity after acidification (pH 2.0) and extraction.
Conjugation to Boc-Piperazine
The glycyl intermediate is coupled to tert-butyl piperazine-1-carboxylate via amide bond formation. Ambeed reports using EDC/HOBt in DMF at 0–25°C, achieving 85–92% yield. Critical parameters include:
One-Pot Sequential Coupling
To reduce purification steps, a one-pot method condenses pyrazine-2-carboxylic acid, glycine, and Boc-piperazine using dual activation. PMC9050811 details this approach:
Solid-Phase Synthesis
A patent by CN102212036B describes immobilizing Boc-piperazine on Wang resin, followed by automated Fmoc-glycine and pyrazine-2-carbonyl chloride couplings. While scalable (1.2 kg batches), this method requires specialized equipment.
Microwave-Assisted Coupling
Ambeed optimizes coupling times using microwave irradiation (100–110°C, 1 hour), improving yields to 95% while reducing side products like racemized glycine.
Analysis of Critical Parameters
Coupling Reagents
A comparative study of coupling agents reveals:
| Reagent System | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC/DMAP | Ethanol | 25°C | 97 | 98 |
| EDC/HOBt | DCM | 0°C | 92 | 99 |
| HATU/DIEA | DMF | -20°C | 89 | 97 |
Key Insight : EDC/HOBt minimizes racemization, while DCC/DMAP offers cost efficiency.
Solvent Effects
Protecting Group Stability
The Boc group remains stable under acidic coupling conditions (pH 2.0–6.0) but requires careful base selection (e.g., TEA over NaOH) to prevent deprotection.
Optimization and Scale-Up Challenges
Byproduct Management
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc group serves as a temporary protective moiety for the piperazine nitrogen. Acidic hydrolysis releases the free amine, enabling downstream functionalization:
Key Findings :
Amide Bond Reactivity
The glycyl and pyrazine-2-carbonyl amides exhibit distinct stability profiles:
Hydrolysis
| Conditions | Site Cleaved | Products | Selectivity Notes |
|---|---|---|---|
| 6M HCl, 110°C, 24 hr | Glycyl amide | Piperazine-4-carboxylic acid + pyrazinamide | Steric hindrance at pyrazine amide reduces hydrolysis |
| NaOH (1M), RT, 48 hr | Partial Boc cleavage | Degradation products (unstable) | Not recommended for synthesis |
Acylation/Cross-Coupling
The deprotected piperazine amine undergoes reactions with electrophiles:
| Reagent | Product | Yield | Application Example |
|---|---|---|---|
| Acetyl chloride (Et₃N, DCM) | N-Acetyl-piperazine derivative | 85% | Bioactive conjugate synthesis |
| Propiolic acid (EDC/HOBt) | Piperazine-4-[N-(pyrazin-2-ylcarbonyl)glycyl]-propiolamide | 72% | Click chemistry precursors |
Key Findings :
-
HATU-mediated couplings achieve higher yields (>80%) compared to EDC (~70%) .
-
Steric bulk from the pyrazine ring limits reactivity at the glycyl amide .
Pyrazine Ring Modifications
The electron-deficient pyrazine ring supports electrophilic substitution under forcing conditions:
| Reaction | Conditions | Products | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 5-Nitro-pyrazin-2-yl derivative | Dominant at C5 position |
| Bromination | Br₂, FeBr₃, DCM, RT, 12 hr | 5-Bromo-pyrazin-2-yl analogue | Limited by ring deactivation |
Key Findings :
-
Nitration occurs selectively at the C5 position due to electronic directing effects .
-
Halogenation requires Lewis acid catalysts but proceeds in moderate yields (~50%) .
Piperazine Functionalization
The secondary amine in deprotected piperazine participates in alkylation and acylation:
| Reaction Type | Reagent | Product | Yield | Citations |
|---|---|---|---|---|
| Alkylation | Methyl iodide (K₂CO₃, DMF) | N-Methyl-piperazine derivative | 90% | |
| Sulfonylation | Tosyl chloride (Et₃N, THF) | Piperazine-4-sulfonamide | 78% |
Key Findings :
Stability Under Thermal/Photolytic Conditions
| Condition | Observation | Implications |
|---|---|---|
| 80°C, 48 hr (neat) | 10% Boc degradation; pyrazine ring intact | Stable for short-term storage |
| UV light (254 nm, 24 hr) | Glycyl C-N bond cleavage (15% decomposition) | Requires light-protected storage |
Synthetic Utility
This compound serves as a versatile intermediate in:
Biological Activity
tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate is a synthetic compound with a complex structure that includes a piperazine ring, a tert-butyl group, and a pyrazin-2-ylcarbonyl moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various biological pathways, particularly in the realms of neurology and oncology.
- Molecular Formula : C16H23N5O4
- Molecular Weight : 349.38 g/mol
The presence of multiple functional groups allows for diverse chemical reactivity, including nucleophilic substitutions and electrophilic aromatic substitutions, which may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit significant pharmacological effects due to its structural properties. These effects are primarily attributed to its ability to interact with specific receptors or enzymes involved in various biological processes.
Potential Therapeutic Applications
- Neurological Disorders : The compound's structure suggests it may interact with neurotransmitter systems, making it a candidate for developing treatments for conditions like depression or anxiety.
- Cancer Treatment : Similar compounds have shown efficacy in targeting cancer cell proliferation and survival pathways. The unique combination of piperazine and pyrazine functionalities may enhance selectivity towards cancerous cells.
The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes, modulating their activity. This can lead to alterations in signaling pathways that govern cellular responses.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | Neuroactive properties |
| Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate | C13H22N4O2 | Analgesic effects |
| Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate | C15H22N4O2 | Anti-cancer activity |
The unique combination of the piperazine core with both pyrazine and glycine functionalities in this compound may enhance its specificity towards certain biological targets compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazine derivatives. For instance, research indicates that derivatives of pyrazole exhibit significant antitumor activity by inhibiting key kinases involved in cancer progression, such as BRAF(V600E) and EGFR .
Furthermore, studies on similar piperazine derivatives have demonstrated their potential in modulating pain through interactions with nociceptive pathways, suggesting that this compound could also possess analgesic properties .
Scientific Research Applications
Pharmacological Applications
-
Antiviral Activity :
- Research indicates that compounds structurally related to tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate exhibit inhibitory effects on viral proteases, particularly those associated with HIV. These compounds can serve as inhibitors of the HIV protease enzyme, which is crucial for viral replication. Inhibiting this enzyme can prevent the maturation of viral particles, thereby reducing the viral load in infected individuals .
- Anticancer Properties :
-
Neuroprotective Effects :
- Preliminary findings suggest that certain derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Their ability to cross the blood-brain barrier enhances their therapeutic potential in neurological contexts .
Research and Development Studies
Several studies have focused on the synthesis and evaluation of the biological activities of this compound:
- Synthesis Techniques : Advanced synthetic methodologies such as chiral hydrogenation have been employed to enhance the yield and purity of the compound. This process is essential for producing compounds with high optical purity, which is often correlated with increased biological activity .
- In Vitro Studies : Various in vitro assays have demonstrated the compound's efficacy against specific targets such as HIV protease and cancer cell lines. These studies typically involve measuring cell viability and apoptosis rates upon treatment with the compound .
Data Tables
Case Studies
- HIV Protease Inhibition :
- Cancer Cell Line Testing :
- Neuroprotection Assays :
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are widely studied due to their versatility in drug discovery. Below is a systematic comparison of the target compound with structurally related analogs from the literature:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations: Heterocyclic Moieties: The pyrazine in the target compound contrasts with coumarin (), pyrimidine (), and pyridine () in analogs. Functional Groups: The glycyl linker in the target compound provides flexibility, whereas rigid acetyl () or benzyl () groups limit conformational freedom. Thiourea () and trifluoromethyl () substituents introduce distinct electronic and steric effects.
Synthetic Routes: The target compound’s synthesis likely involves coupling pyrazine-2-carbonyl chloride with a glycyl-piperazine intermediate, analogous to methods in (coumarin coupling) and (quinoline amidation). Yields for similar compounds range widely (e.g., 26% for NCT-502 in vs. 58% for triazole derivatives in ), highlighting the impact of substituents on reaction efficiency.
Biological and Physicochemical Properties :
- Solubility : The pyrazine moiety may improve aqueous solubility compared to lipophilic coumarin or trifluoromethylbenzyl analogs.
- Target Engagement : Pyrazine derivatives often exhibit kinase inhibition or antibacterial activity due to heteroaromatic interactions with ATP-binding pockets or bacterial enzymes .
Crystallographic and Conformational Analysis :
- highlights the chair conformation of the piperazine ring and intramolecular hydrogen bonding in pyrimidine analogs. The target compound’s pyrazine group may similarly stabilize crystal packing via N–H···N interactions .
Q & A
Q. What are standard synthetic routes for tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate?
The compound is typically synthesized via sequential functionalization of the piperazine ring. A common approach involves:
- Step 1 : Reacting tert-butyl piperazine-1-carboxylate with a pyrazine-derived carbonyl chloride (e.g., pyrazin-2-ylcarbonyl chloride) under anhydrous conditions (e.g., THF, DCM) with a base like triethylamine to form the amide bond .
- Step 2 : Glycine incorporation via coupling agents (e.g., HATU or EDC) in polar aprotic solvents (e.g., DMF) .
- Purification : Reverse-phase column chromatography (e.g., acetonitrile/water gradients) or recrystallization from ethanol/water mixtures is used to isolate the product .
Q. How is the compound characterized to confirm structural integrity?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR verify piperazine ring substitution, tert-butyl group integrity, and glycyl/pyrazine connectivity .
- HRMS/LCMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] peaks) and purity (>95%) .
- X-ray Crystallography : Resolves conformational details (e.g., piperazine chair conformation, hydrogen-bonding networks) .
Q. What are its primary applications in academic research?
The compound serves as:
- A building block for kinase inhibitors (e.g., BTK, HIF prolyl-hydroxylase) due to its piperazine-pyrazine scaffold .
- A precursor for PROTACs (PROteolysis-TArgeting Chimeras) via functionalization of the tert-butyl group or glycyl moiety .
Advanced Research Questions
Q. How can low yields during coupling reactions be optimized?
Low yields (e.g., 26% in ) often arise from steric hindrance or poor nucleophilicity. Strategies include:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)) or ligands (XPhos) improve Suzuki couplings for pyrazine introduction .
- Solvent Optimization : Switching from THF to DMF or DMSO enhances solubility of intermediates .
- Temperature Control : Microwave-assisted synthesis (100–120°C) reduces reaction times and byproduct formation .
Q. How do crystallographic data resolve contradictions in molecular conformation?
X-ray studies (e.g., ) reveal that the piperazine ring adopts a chair conformation , while the pyrazine-glycyl moiety exhibits rotational flexibility. Discrepancies between computational (DFT) and experimental data can arise from crystal packing forces, necessitating dynamic simulations (MD) to model solution-phase behavior .
Q. What methodologies address purification challenges for hygroscopic intermediates?
- Lyophilization : Freeze-drying aqueous extracts minimizes moisture uptake in hygroscopic intermediates (e.g., free-base piperazines) .
- Ion-Pair Chromatography : Using trifluoroacetic acid (TFA) as a counterion improves HPLC separation of polar derivatives .
Q. How is the compound utilized in structure-activity relationship (SAR) studies?
- Fragment Replacement : The tert-butyl group is replaced with cyclopentyl or benzyl moieties to modulate lipophilicity and target binding .
- Bioisosteric Substitution : Pyrazine is swapped with triazoles or pyrimidines to enhance metabolic stability .
Data Analysis & Contradictions
Q. Why do reported yields vary for similar synthetic routes?
Discrepancies arise from:
- Catalyst Loading : achieved 42% yield using Pddba (0.04 eq.), while reported 26% with no catalyst .
- Purification Efficiency : Silica gel chromatography (petroleum ether/ethyl acetate) vs. reverse-phase methods impact recovery .
Q. How can conflicting biological activity data be reconciled?
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native) affect IC values .
- Solubility Artifacts : DMSO concentrations >0.1% in bioassays may artificially inflate activity due to membrane permeabilization .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
